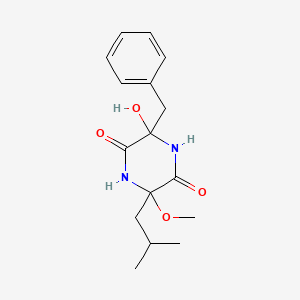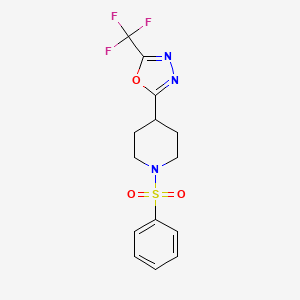![molecular formula C20H18N2O5 B2841850 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1040640-34-3](/img/structure/B2841850.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxypropanamide group . Similar compounds have been found to exhibit various biological activities, such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. While the exact structure was not found, the structure of similar compounds involves a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole ring .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel benzoxazine monomers containing allyl groups have been synthesized, exhibiting excellent thermomechanical properties due to thermal cure, potentially useful in creating high-performance thermosets. These materials maintain higher storage moduli at elevated temperatures, indicating their utility in applications requiring thermal stability (Agag & Takeichi, 2003).
Antimicrobial Activity
- New phenoxyacetamide derivatives have been synthesized and tested for their in vitro antimicrobial activity. Despite the absence of antibacterial and antifungal activities at tested concentrations, this research contributes to the understanding of structure-activity relationships in antimicrobial compound development (Raffa et al., 2002).
Photo-Physical Characteristics
- Studies on the synthesis and photo-physical characteristics of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal their excited state intra-molecular proton transfer pathway, indicating potential applications in fluorescent materials and sensors (Padalkar et al., 2011).
Antiparasitic Activity
- The development of isoxazoline amide benzoxaboroles optimized for ectoparasiticide activity against ticks and fleas has been identified, showcasing an orally bioavailable molecule with significant therapeutic effectiveness. This molecule presents a potential for veterinary use in treating ectoparasite infestations in animals (Zhang et al., 2016).
Heterocyclic Compound Synthesis
- Novel routes for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable antiavian influenza virus activity. This illustrates the potential for creating new antiviral agents targeting specific viral strains (Hebishy et al., 2020).
Antitubercular Activity
- The synthesis of novel compounds with a focus on anti-tubercular activity has been explored, contributing to the search for new treatments against tuberculosis. This research highlights the ongoing effort to discover effective compounds against mycobacterial infections (Dighe et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBZBGMFMQWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


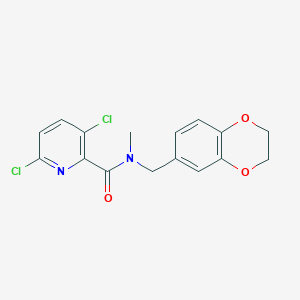
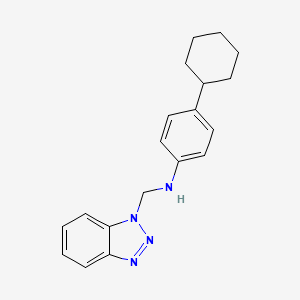
![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)
![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2841781.png)
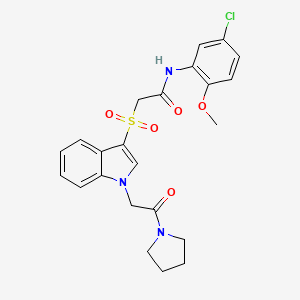
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)
